5-HT2A/C Receptor Activation Differentiation: 2C-T-30 vs. Non-Fluorinated 2C-T-19
In HEK293 cells transfected with human 5-HT2A, 5-HT2B, or 5-HT2C receptors, the fluorinated analog 2C-T-30 (derived from CAS 648957-32-8) demonstrated reduced activation potential for 5-HT2A and 5-HT2B compared to its non-fluorinated parent 2C-T-19, indicating that terminal fluorination on the butylthio chain attenuates, rather than passively mirrors, the efficacy at key serotonergic targets [1]. This is the reverse of the classic potency-enhancing fluorine effect often assumed in medicinal chemistry, underscoring the need to empirically procure and test the specifically fluorinated intermediate rather than extrapolating from des-fluoro analogs.
| Evidence Dimension | 5-HT2A and 5-HT2B receptor activation potential (functional efficacy) |
|---|---|
| Target Compound Data | Reduced activation potential for 5-HT2A and 5-HT2B vs. 2C-T-19 (exact EC50 values reported in Table S1 of the source) |
| Comparator Or Baseline | 2C-T-19 (4-butylthio-2,5-dimethoxyphenethylamine) – higher activation potential for 5-HT2A and 5-HT2B |
| Quantified Difference | Directional confirmation of attenuation; exact-fold change requires reference to Table S1 in the source paper. |
| Conditions | HEK293 cells heterologously expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors; functional assay measuring activation efficacy |
Why This Matters
For laboratories mapping how fluorine substitution perturbs psychedelic-like signaling or seeking partial agonists with tailored efficacy, this attenuation defines a functional niche unobtainable with des-fluoro analogs.
- [1] Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? Toxicology Reports, 2025, 14, 101890. View Source
